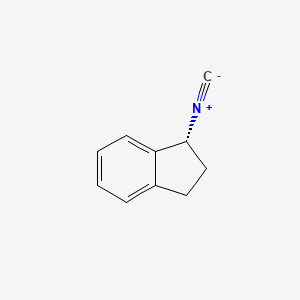

(R)-(-)-1-Isocyanoindane

Description

Properties

CAS No. |

728920-02-3 |

|---|---|

Molecular Formula |

C10H9N |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

(1R)-1-isocyano-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C10H9N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2/t10-/m1/s1 |

InChI Key |

KNXCHLLQHRSRIT-SNVBAGLBSA-N |

Isomeric SMILES |

[C-]#[N+][C@@H]1CCC2=CC=CC=C12 |

Canonical SMILES |

[C-]#[N+]C1CCC2=CC=CC=C12 |

Origin of Product |

United States |

Biological Activity

(R)-(-)-1-Isocyanoindane is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an isocyanide derivative of indane, characterized by the presence of an isocyanide functional group (-N≡C). This structure is significant as it influences the compound's reactivity and biological interactions.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties:

- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death.

- Case Study : In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values for different cell lines were determined, demonstrating its potency against cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated:

- Assays Used : The DPPH radical scavenging assay and the ABTS assay were employed to evaluate its antioxidant potential.

- Findings : The compound demonstrated a significant scavenging effect on free radicals, suggesting its potential use in mitigating oxidative stress-related diseases.

| Assay Type | Scavenging Activity (%) |

|---|---|

| DPPH | 72.4 |

| ABTS | 65.3 |

Mechanisms of Biological Activity

The biological effects of this compound are attributed to several mechanisms:

- Cellular Signaling Pathways : The compound modulates key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : It induces ROS production, which can lead to oxidative stress and subsequent apoptosis in cancer cells.

- Gene Expression Modulation : this compound influences the expression of genes associated with apoptosis and cell cycle regulation.

Research Findings

Recent studies have highlighted the diverse biological activities of this compound:

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, reinforcing its potential as an anticancer agent.

- Combination Therapy : Preliminary data suggest that combining this compound with conventional chemotherapeutics may enhance therapeutic efficacy while reducing side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-(-)-1-Isocyanoindane with other isocyanides and structurally analogous compounds, focusing on synthesis, stability, and applications.

1-(1-Isocyanoethyl)adamantane

- Structure: Combines an adamantane core (tricyclic hydrocarbon) with an isocyanoethyl substituent.

- Synthesis: A 2024 study optimized its synthesis using mild conditions, achieving higher yields (exact % unspecified) compared to traditional methods.

- Reactivity : Adamantane’s electron-withdrawing nature may reduce the isocyanide’s nucleophilicity relative to indane-based analogs.

Amantadine (1-Aminoadamantane)

- Structure: Features an adamantane core with an amino (-NH₂) group instead of isocyano (-NC).

- Applications: Used in ion channel research and antiviral therapies. Unlike this compound, its biological activity stems from hydrogen-bonding capabilities, whereas isocyanides are more reactive in metal coordination .

- Synthesis: Amantadine’s synthesis is well-established, but functionalizing adamantane with isocyanides (e.g., 1-(1-Isocyanoethyl)adamantane) requires specialized reagents like isocyanide-generating agents (e.g., TosMIC) .

Hexamethylene Diisocyanate

- Structure : A diisocyanate (two -NCO groups) with a linear hexane chain.

- Reactivity: Diisocyanates polymerize with polyols to form polyurethanes, whereas isocyanides like this compound participate in cycloadditions or serve as ligands. The -NCO group is less nucleophilic than -NC .

- Hazards : Hexamethylene diisocyanate is highly toxic and regulated, whereas isocyanides, while reactive, are less hazardous in controlled settings.

Retrorsine and Isatidine (Alkaloid Derivatives)

- Structure : Pyrrolizidine alkaloids with complex oxygenated rings, unrelated to isocyanides.

- This highlights the unique role of this compound in organic synthesis versus biologically active alkaloids .

Key Research Findings and Data Table

Table 1: Comparative Properties of Selected Compounds

| Compound | Functional Group | Core Structure | Key Applications | Synthesis Challenges |

|---|---|---|---|---|

| This compound | -NC | Indane | Asymmetric catalysis | Steric hindrance, chiral resolution |

| 1-(1-Isocyanoethyl)adamantane | -NC | Adamantane | Materials science | Mild conditions required |

| Amantadine | -NH₂ | Adamantane | Antiviral therapies | Well-established synthesis |

| Hexamethylene diisocyanate | -NCO | Linear alkane | Polymer production | High toxicity |

Insights:

- Synthetic Efficiency: The mild synthesis of 1-(1-Isocyanoethyl)adamantane suggests that similar strategies (e.g., low-temperature isocyanide generation) could be adapted for this compound, though its indane backbone may necessitate tailored approaches .

- Functional Group Impact: Isocyanides (-NC) exhibit greater metal-binding affinity than amines (-NH₂) or isocyanates (-NCO), positioning this compound as a superior ligand in coordination chemistry .

Q & A

Basic Research Questions

Q. How can researchers synthesize (R)-(-)-1-Isocyanoindane with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric induction using chiral catalysts or auxiliaries. For example, indane derivatives can undergo cyanation via palladium-catalyzed reactions with chiral ligands (e.g., BINAP) to control stereochemistry . Purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) is critical. Characterization should include chiral GC or HPLC for enantiomeric excess (ee) validation and / NMR for structural confirmation .

Q. What characterization techniques are essential to confirm the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : X-ray crystallography for absolute configuration, / NMR for functional group analysis, and IR spectroscopy for isocyanide absorption (~2100–2150 cm).

- Purity Assessment : Chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to quantify ee, GC-MS for volatile impurities, and elemental analysis for stoichiometric validation .

Advanced Research Questions

Q. How can contradictory data regarding stereochemical outcomes in organocatalytic reactions involving this compound be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst-substrate mismatches. Systematic studies should:

- Vary Reaction Conditions : Test solvents (e.g., THF vs. DCM), temperatures, and catalyst loadings.

- Computational Modeling : Use DFT calculations to map transition states and identify steric/electronic influences.

- Cross-Validation : Compare results across labs using standardized protocols to isolate methodological biases .

Q. What experimental strategies can elucidate the kinetic resolution mechanisms of this compound in enantioselective reactions?

- Methodological Answer :

- Stopped-Flow Kinetics : Monitor reaction intermediates in real time under inert conditions.

- Isotopic Labeling : Introduce or at the isocyanide group to track bond reorganization via NMR or mass spectrometry.

- Competition Experiments : Compare reaction rates with enantiopure vs. racemic substrates to distinguish kinetic vs. thermodynamic control .

Q. How can researchers design studies to investigate the electronic effects of this compound in transition metal complexes?

- Methodological Answer :

- Spectroscopic Analysis : UV-Vis and EPR spectroscopy to assess ligand-to-metal charge transfer.

- Electrochemical Studies : Cyclic voltammetry to measure redox potentials and stability of metal-isocyanide adducts.

- Ligand Substitution Experiments : Compare catalytic activity with analogous ligands (e.g., isonitriles vs. phosphines) in model reactions like hydroformylation .

Data Analysis & Reproducibility

Q. What frameworks ensure rigorous hypothesis testing when studying this compound’s reactivity?

- Methodological Answer : Apply the PICO framework:

- Population : Reaction substrates (e.g., aldehydes, ketones).

- Intervention : Use of this compound as a ligand/catalyst.

- Comparison : Benchmarks against other chiral isocyanides or ligands.

- Outcome : Enantioselectivity, yield, turnover frequency.

- Validate hypotheses using ANOVA for multivariate experiments and report confidence intervals .

Q. How should researchers address challenges in reproducing synthetic yields of this compound derivatives?

- Methodological Answer :

- Detailed Protocols : Specify exact stoichiometry, solvent drying methods, and inert atmosphere conditions.

- Batch-to-Batch Analysis : Compare yields across multiple synthesis batches to identify outliers.

- Open Data Practices : Share raw NMR spectra and chromatograms in supplementary materials for peer validation .

Ethical & Computational Considerations

Q. What ethical guidelines apply to computational studies predicting this compound’s reactivity?

- Methodological Answer :

- Transparency : Disclose software versions (e.g., Gaussian, ORCA), basis sets, and convergence criteria.

- Data Accessibility : Deposit optimized geometries in repositories like Zenodo for reproducibility.

- Conflict of Interest : Declare funding sources or software licensing agreements that may bias results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.